molecular formula C5H12OSi B1662004 Vinyloxytrimethylsilane CAS No. 6213-94-1

Vinyloxytrimethylsilane

Cat. No.: B1662004
CAS No.: 6213-94-1
M. Wt: 116.23 g/mol
InChI Key: HFTNNOZFRQLFQB-UHFFFAOYSA-N
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Description

Vinyloxytrimethylsilane: is an organosilicon compound with the molecular formula C5H12OSi . It is a colorless liquid that is highly flammable and volatile. This compound is commonly used in organic synthesis and material science due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Vinyloxytrimethylsilane can be synthesized through the reaction of trimethylchlorosilane with vinyl alcohol under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the vinyloxy group .

Industrial Production Methods: : In industrial settings, the production of trimethyl(vinyloxy)silane often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction is carried out under controlled temperature and pressure conditions to optimize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: : Vinyloxytrimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Vinyloxytrimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which trimethyl(vinyloxy)silane exerts its effects involves the formation of silicon-oxygen bonds . These bonds are highly stable and contribute to the compound’s ability to enhance the properties of materials. The molecular targets include hydroxyl groups on surfaces, leading to the formation of siloxane linkages that improve adhesion, durability, and resistance to environmental factors .

Comparison with Similar Compounds

Similar Compounds

  • Vinyltrimethoxysilane
  • (Isopropenyloxy)trimethylsilane
  • Vinyltriethoxysilane

Comparison: : Vinyloxytrimethylsilane is unique due to its vinyloxy group , which provides distinct reactivity compared to other vinylsilane compounds. This reactivity makes it particularly useful in applications requiring rapid and efficient bonding to various substrates .

Properties

IUPAC Name

ethenoxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12OSi/c1-5-6-7(2,3)4/h5H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTNNOZFRQLFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27136-59-0
Record name Silane, (ethenyloxy)trimethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27136-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4064137
Record name Silane, (ethenyloxy)trimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6213-94-1
Record name (Ethenyloxy)trimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6213-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, (ethenyloxy)trimethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, (ethenyloxy)trimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, (ethenyloxy)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl(vinyloxy)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.711
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Record name (Vinyloxy)trimethylsilane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66QR5369YE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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